4-butylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butylpiperidine-2,6-dione is a heterocyclic compound with the molecular formula C9H15NO2. It is a derivative of piperidine-2,6-dione, featuring a butyl group at the 4-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential pharmaceutical uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butylpiperidine-2,6-dione can be achieved through various methods. One efficient method involves the use of acetates and acrylamides as starting materials. The reaction is promoted by potassium tert-butoxide, proceeding via Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, offering excellent functional group tolerance and good yields.
Industrial Production Methods
For industrial-scale production, the synthesis of piperidine-2,6-diones, including this compound, can be scaled up using the aforementioned method. The process is robust and can be adapted for kilo-scale synthesis, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-butylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can serve as intermediates for further chemical transformations .
Scientific Research Applications
4-butylpiperidine-2,6-dione has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of bioactive molecules, including potential drug candidates.
Mechanism of Action
The mechanism of action of 4-butylpiperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in the context of CRBN ligands, the compound binds to the cereblon protein, modulating its activity and influencing the degradation of target proteins. This interaction is crucial for the therapeutic effects of PROTAC drugs .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,6-dione: The parent compound without the butyl substitution.
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A derivative with additional functional groups.
Niraparib: A drug containing a piperidine-2,6-dione core used in cancer treatment.
Uniqueness
4-butylpiperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and synthetic intermediates .
Properties
CAS No. |
1340182-94-6 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.